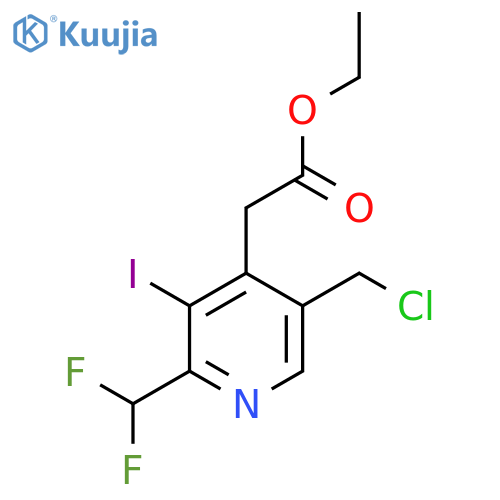Cas no 1807018-34-3 (Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate)

1807018-34-3 structure
商品名:Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate
CAS番号:1807018-34-3
MF:C11H11ClF2INO2
メガワット:389.564821481705
CID:4895622
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate
-
- インチ: 1S/C11H11ClF2INO2/c1-2-18-8(17)3-7-6(4-12)5-16-10(9(7)15)11(13)14/h5,11H,2-4H2,1H3
- InChIKey: DCIQGYIFSSGYHN-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=NC=C(CCl)C=1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029020165-1g |
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate |
1807018-34-3 | 95% | 1g |
$2,837.10 | 2022-03-31 | |
| Alichem | A029020165-250mg |
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate |
1807018-34-3 | 95% | 250mg |
$980.00 | 2022-03-31 | |
| Alichem | A029020165-500mg |
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate |
1807018-34-3 | 95% | 500mg |
$1,701.85 | 2022-03-31 |
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
1807018-34-3 (Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate) 関連製品
- 157047-98-8(Benzomalvin C)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量